Triclofos sodium

Vue d'ensemble

Description

Le triclofos sodium est un médicament sédatif principalement utilisé pour traiter l’insomnie. Il s’agit d’un promédicament qui est métabolisé dans le foie pour produire le composé actif trichloroéthanol . Le this compound a une demi-vie relativement longue, ce qui peut entraîner une somnolence le lendemain .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le triclofos sodium peut être synthétisé par réaction du trichloroéthanol avec l’acide phosphorique. La réaction implique généralement l’utilisation d’un solvant tel que le méthanol et est réalisée sous des conditions de température et de pression contrôlées . Le produit obtenu est ensuite purifié par cristallisation ou par d’autres méthodes appropriées.

Méthodes de production industrielle

Dans les milieux industriels, le this compound est produit à l’aide de réacteurs de grande taille où le trichloroéthanol et l’acide phosphorique sont combinés dans des conditions optimisées pour assurer un rendement et une pureté élevés. Le processus implique une surveillance continue des paramètres de réaction tels que la température, la pression et le pH afin de maintenir une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de réactions

Le triclofos sodium subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former de l’acide trichloroacétique et du trichloroéthanol.

Réduction : Il peut être réduit pour former du dichloroéthanol.

Substitution : Le this compound peut subir des réactions de substitution nucléophile pour former différents dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Substitution : Des nucléophiles tels que les amines et les thiols sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Acide trichloroacétique et trichloroéthanol.

Réduction : Dichloroéthanol.

Substitution : Différents dérivés en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d’autres composés.

Biologie : Employé dans des études impliquant le métabolisme et la pharmacocinétique des médicaments sédatifs.

Médecine : Utilisé dans la recherche clinique pour étudier ses effets sur le sommeil et la sédation.

Industrie : Utilisé dans la production de produits pharmaceutiques et d’autres produits chimiques.

Applications De Recherche Scientifique

Pediatric Sedation

Triclofos sodium has established its role as a safe and effective sedative for children undergoing non-painful medical procedures. Its pharmacological profile is similar to that of chloral hydrate but is preferred due to its better palatability and reduced gastric irritation.

Case Study: Sedation for EEG in Children

A study conducted in a tertiary care pediatric center assessed the efficacy of oral triclofos as a sedative for electroencephalogram (EEG) studies in children aged 6 months to 5 years. Out of 160 children, 93.1% successfully underwent EEG recording after administration of triclofos. The median latency for sleep onset was 30 minutes, with a median sleep duration of 90 minutes. Adverse effects were minimal, including mild dizziness and irritability .

Table 1: Efficacy of Triclofos in Pediatric EEG Studies

| Study Reference | Sample Size | Success Rate (%) | Median Sleep Onset (min) | Median Sleep Duration (min) | Adverse Effects |

|---|---|---|---|---|---|

| 160 | 93.1 | 30 | 90 | Mild dizziness, irritability |

Use in Magnetic Resonance Imaging (MRI)

This compound has been utilized as a sedative for young children undergoing MRI scans. A protocol introduced at the Tokyo Metropolitan Ohtsuka Hospital demonstrated that sedation with triclofos significantly improved the success rate of MRI procedures .

Case Study: MRI Sedation Protocol

In a retrospective review comparing sedation protocols before and after the introduction of triclofos, it was found that the MRI success rate increased significantly post-protocol implementation, highlighting the drug's effectiveness in facilitating imaging procedures .

Dental Procedures

Triclofos has also been applied in dental settings for short procedures requiring sedation in uncooperative children. A case report indicated successful sedation using oral triclofos for dental work, emphasizing its practicality and safety in pediatric dentistry .

Table 2: Applications of Triclofos in Dental Procedures

| Procedure Type | Age Group | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Dental Sedation | Precooperative children | 75-100 | Successful sedation |

Safety and Efficacy Studies

Several studies have evaluated the safety profile of this compound, particularly concerning its effects on respiratory function and overall sedation quality. Research indicates that while there may be slight increases in respiratory rate and minor decreases in oxygen saturation post-sedation, these changes are generally not clinically significant .

Table 3: Safety Profile of this compound

| Parameter | Pre-Sedation Mean | Post-Sedation Mean | Clinical Significance |

|---|---|---|---|

| Respiratory Rate (breaths/min) | Baseline | +1.9 | Not significant |

| Heart Rate (beats/min) | Baseline | +5.5 | Not significant |

| Oxygen Saturation (%) | Baseline | -0.68 | Not significant |

Mécanisme D'action

Le triclofos sodium est un promédicament qui est métabolisé dans le foie pour produire du trichloroéthanol . Le trichloroéthanol améliore l’activité de l’acide gamma-aminobutyrique (GABA) dans le cerveau, ce qui entraîne des effets sédatifs et hypnotiques . Ce mécanisme implique la modulation des récepteurs du GABA, ce qui se traduit par une augmentation de la neurotransmission inhibitrice et induit le sommeil .

Comparaison Avec Des Composés Similaires

Composés similaires

Chloral hydrate : Un autre sédatif qui est métabolisé en trichloroéthanol.

Oxybate de sodium : Un dépresseur du système nerveux central aux effets sédatifs similaires.

Midazolam : Une benzodiazépine aux propriétés sédatives et hypnotiques.

Unicité

Le triclofos sodium est unique en raison de sa demi-vie relativement longue et de sa voie métabolique spécifique vers le trichloroéthanol . Contrairement à certains autres sédatifs, il n’est pas couramment utilisé en raison de son potentiel à provoquer des dommages au foie en cas d’utilisation prolongée .

Activité Biologique

Triclofos sodium, a sedative agent, is primarily used in pediatric medicine for sedation during non-painful medical procedures. This article explores its biological activity, efficacy, safety, and pharmacokinetics, drawing from various studies and clinical trials.

Overview of this compound

- Chemical Composition : this compound is the sodium salt of trichloroethanol, with the molecular formula and a molecular weight of 251.37 g/mol.

- Mechanism of Action : It acts as a sedative by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, similar to chloral hydrate.

Clinical Applications

This compound is predominantly utilized for:

- Sedation in Children : It is frequently administered to children undergoing procedures such as electroencephalograms (EEGs) or magnetic resonance imaging (MRI) where sedation is necessary but pain is not involved .

- Efficacy in Neurocognitive Disorders : Clinical studies indicate that this compound is effective in sedating children with neurocognitive disabilities, providing a safer alternative compared to other sedatives like chloral hydrate .

Case Study 1: Efficacy in EEG Procedures

A prospective observational study examined the efficacy of oral triclofos as a sedative for sleep EEGs in children aged 6 months to 5 years. Key findings included:

- Sample Size : 160 children were enrolled.

- Success Rate : EEGs were successfully recorded in 149 children (93.1%).

- Sedation Parameters :

- Median latency of sleep onset: 30 minutes

- Median duration of sleep: 90 minutes

- Adverse Effects : Mild adverse effects included dizziness (16 cases), irritability (5 cases), and vomiting (1 case), with no severe complications reported .

Case Study 2: Comparison with Other Sedatives

A comparative study highlighted that intranasal dexmedetomidine was found to be superior to oral this compound for sedation in children with autism undergoing EEGs. This suggests that while triclofos is effective, alternative agents may offer better outcomes in specific populations .

Pharmacokinetics and Metabolism

This compound is metabolized into trichloroacetic acid (TCA) and trichloroethanol (TCEOH). A study developed a method for detecting these metabolites in plasma, revealing:

- Half-Life :

- TCEOH has a half-life of approximately 8.2 hours.

- TCA has a longer half-life of about 75.3 hours.

- Detection Limits :

Safety Profile

This compound has demonstrated a favorable safety profile:

- Adverse Events : In studies involving pediatric patients, rates of sedation-related adverse events were low. Notably, there were no instances of apnea or significant desaturation .

- Gastric Irritation : Compared to chloral hydrate, this compound causes less gastric irritation, making it preferable for use in sensitive populations .

Summary Table of Findings

| Study | Population | Success Rate | Median Sleep Onset | Adverse Effects |

|---|---|---|---|---|

| EEG Study | Children (6 months - 5 years) | 93.1% | 30 min | Mild (dizziness, irritability) |

| Dexmedetomidine Comparison | Children with Autism | N/A | N/A | N/A |

| Pharmacokinetics | Pediatric Patients | N/A | N/A | Low adverse events |

Propriétés

Numéro CAS |

7246-20-0 |

|---|---|

Formule moléculaire |

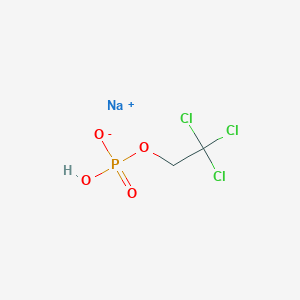

C2H4Cl3NaO4P |

Poids moléculaire |

252.37 g/mol |

Nom IUPAC |

sodium;2,2,2-trichloroethyl hydrogen phosphate |

InChI |

InChI=1S/C2H4Cl3O4P.Na/c3-2(4,5)1-9-10(6,7)8;/h1H2,(H2,6,7,8); |

Clé InChI |

OFCLFJCRLNHIQE-UHFFFAOYSA-N |

SMILES |

C(C(Cl)(Cl)Cl)OP(=O)(O)[O-].[Na+] |

SMILES isomérique |

C(C(Cl)(Cl)Cl)OP(=O)(O)[O-].[Na+] |

SMILES canonique |

C(C(Cl)(Cl)Cl)OP(=O)(O)O.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

7246-20-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

7246-20-0 (mono-hydrochloride salt) 306-52-5 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Triclofos Sodium; SCH-10159; SCH 10159; SCH10159 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.